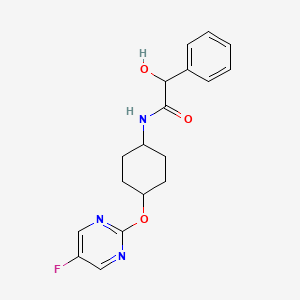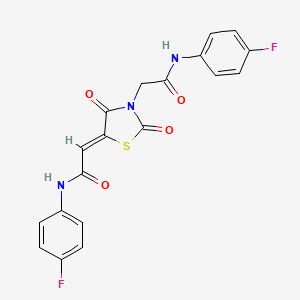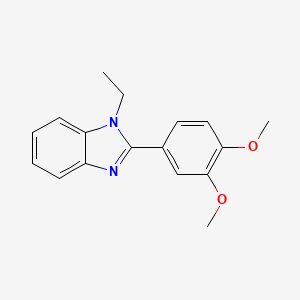
2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring substituted with a 3,4-dimethoxyphenyl group and an ethyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as bevantolol, have been shown to target beta-1 adrenoceptors . These receptors play a crucial role in the regulation of heart rate and blood pressure .
Mode of Action
It’s worth noting that compounds with similar structures, like bevantolol, exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . This suggests that 2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole might interact with its targets in a similar manner, leading to changes in cellular signaling and function.
Biochemical Pathways
Related compounds like 3,4-dimethoxyphenethylamine have been shown to have some activity as a monoamine oxidase inhibitor , which could imply that this compound might influence similar pathways.
Result of Action
For instance, Bevantolol, by binding and antagonizing beta-1 receptors, inhibits the normal epinephrine-mediated sympathetic actions such as increased heart rate, thereby decreasing preload and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole typically involves the condensation of 3,4-dimethoxyaniline with ethylbenzimidazole under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antiparasitic agent.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of other compounds.
3,4-Dimethoxyphenol: Known for its use in the preparation of multi-target anti-Alzheimer compounds.
Uniqueness
2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-ethylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-4-19-14-8-6-5-7-13(14)18-17(19)12-9-10-15(20-2)16(11-12)21-3/h5-11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKSRBBFWHDBHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-4-[4-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine](/img/structure/B2361219.png)
![2-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2361221.png)
![{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B2361222.png)
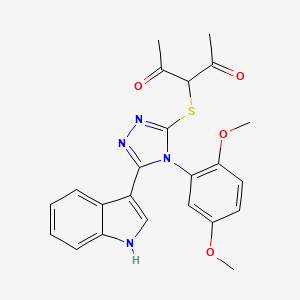

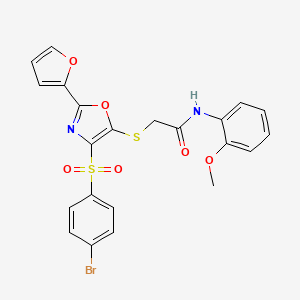
![4-{3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2361227.png)
![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361228.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2361229.png)
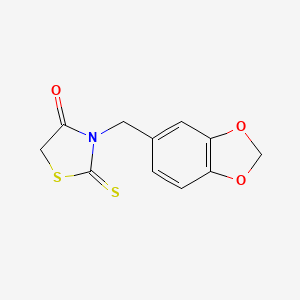
![1-methyl-3-octyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2361232.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate](/img/structure/B2361236.png)
